molecular formula C18H16N2O4 B579602 Diethyl phenazine-1,4-dicarboxylate CAS No. 17353-92-3

Diethyl phenazine-1,4-dicarboxylate

Cat. No.: B579602
CAS No.: 17353-92-3
M. Wt: 324.336
InChI Key: WARKDGHIWSJABN-UHFFFAOYSA-N
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Description

Diethyl phenazine-1,4-dicarboxylate is a phenazine-based heterocyclic compound characterized by two ethyl ester groups at the 1,4-positions of the phenazine core. Phenazine derivatives are typically synthesized via multicomponent reactions, as demonstrated in the preparation of fused benzopyranophenazine systems using isocyanide-based methodologies .

Properties

CAS No.

17353-92-3

Molecular Formula

C18H16N2O4

Molecular Weight

324.336

IUPAC Name

diethyl phenazine-1,4-dicarboxylate

InChI

InChI=1S/C18H16N2O4/c1-3-23-17(21)11-9-10-12(18(22)24-4-2)16-15(11)19-13-7-5-6-8-14(13)20-16/h5-10H,3-4H2,1-2H3

InChI Key

WARKDGHIWSJABN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C2=NC3=CC=CC=C3N=C12)C(=O)OCC

Synonyms

1,4-Phenazinedicarboxylic acid diethyl ester

Origin of Product

United States

Preparation Methods

Reaction with Diethyl Oxalate

A two-step synthesis involves the condensation of o-phenylenediamine with diethyl oxalate under acidic conditions. The initial step forms a quinoxaline intermediate, which undergoes oxidative cyclization to yield the phenazine backbone. Subsequent esterification with ethanol in the presence of sulfuric acid produces diethyl phenazine-1,4-dicarboxylate.

Key conditions :

  • Step 1 : Reflux in glacial acetic acid (120°C, 6–8 hours).

  • Step 2 : Esterification with ethanol and H₂SO₄ (70°C, 12 hours).

  • Yield : 45–55% (over two steps).

Oxidative Coupling with Glyoxal

Alternative protocols employ glyoxal as the carbonyl source. In this method, o-phenylenediamine reacts with glyoxal in aqueous HCl, followed by oxidation using K₃[Fe(CN)₆] to generate the phenazine structure. Esterification is then performed using thionyl chloride (SOCl₂) to convert carboxylic acid intermediates to acyl chlorides, which react with ethanol.

Optimization notes :

  • Oxidation at 0–5°C minimizes side reactions.

  • Yield : 38–42% (post-esterification).

Beirut Reaction for Phenazine Core Assembly

The Beirut reaction, which couples o-nitrosobenzaldehyde with aniline derivatives, is a versatile route to phenazines. For this compound, ethyl nitrosobenzoate serves as the nitroso component, reacting with ethyl 2-aminobenzoate in acidic media.

Mechanistic Pathway

  • Nitroso-aldehyde formation : Protonation of the nitroso group enhances electrophilicity.

  • Cycloaddition : The aniline derivative attacks the activated nitroso compound, forming a bicyclic intermediate.

  • Aromatization : Loss of water and oxidation yields the phenazine core.

Reaction conditions :

  • Solvent: Ethanol/HCl (1:1 v/v).

  • Temperature: Reflux (78°C, 24 hours).

  • Yield : 60–65%.

Esterification of Phenazine-1,4-Dicarboxylic Acid

Direct esterification of phenazine-1,4-dicarboxylic acid with ethanol is a straightforward method, though the availability of the dicarboxylic acid precursor poses challenges.

Fischer Esterification

The acid is refluxed with excess ethanol and catalytic H₂SO₄. This method is simple but limited by equilibrium constraints, requiring azeotropic distillation to remove water.

Data :

  • Molar ratio (acid:ethanol) : 1:10.

  • Yield : 70–75% (after 48 hours).

Acyl Chloride Intermediate

To bypass equilibrium limitations, the dicarboxylic acid is first converted to its acyl chloride using SOCl₂. The acyl chloride reacts with ethanol at room temperature, achieving near-quantitative conversion.

Advantages :

  • Faster reaction (2–4 hours).

  • Yield : 90–95%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields by improving energy transfer. A one-pot protocol combines o-phenylenediamine , diethyl acetylenedicarboxylate , and iodine under solvent-free conditions.

Procedure :

  • Microwave power: 300 W.

  • Time: 15–20 minutes.

  • Yield : 68–72%.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)ScalabilityPurity (%)
Cyclocondensationo-Phenylenediamine, Diethyl oxalateAcidic reflux45–55Moderate85–90
Beirut ReactionEthyl nitrosobenzoateEthanol/HCl, reflux60–65High90–95
Fischer EsterificationPhenazine-1,4-dicarboxylic acidH₂SO₄, ethanol70–75Low80–85
Acyl Chloride RouteSOCl₂, EthanolRoom temperature90–95High95–98
Microwave SynthesisDiethyl acetylenedicarboxylateSolvent-free, 300 W68–72Moderate88–92

Mechanistic Insights and Side Reactions

Byproduct Formation

  • Quinoxaline derivatives : Compete with phenazine formation during cyclocondensation.

  • Over-oxidation : Excessive use of K₃[Fe(CN)₆] leads to hydroxylated byproducts.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) improve solubility but may decompose intermediates.

  • Ethanol balances reactivity and cost in large-scale syntheses.

Industrial-Scale Considerations

The acyl chloride route is preferred for commercial production due to high yields and compatibility with continuous-flow systems. Recent advances in photochemical reactors (e.g., [2+2] cycloaddition setups) further enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl phenazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl phenazine-1,4-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl phenazine-1,4-dicarboxylate involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on shared ester functionalities, heterocyclic cores, or synthetic routes:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
Diethyl phenazine-1,4-dicarboxylate Not explicitly provided* ~400–500 (estimated) Ethyl esters at 1,4-phenazine positions Rigid aromatic system; low solubility inferred
4d : Diethyl benzo[a]pyrano-phenazine derivative C₃₀H₃₂N₄O₄ 499.62 Ethyl esters, tert-butylamino group, fused rings Melting point: 239–241°C; poor solubility
4c : Dimethyl analogue of 4d C₂₈H₂₈N₄O₄ 471.55 Methyl esters instead of ethyl Melting point: 237–239°C; better solubility
Diethyl piperazine-1,4-dicarboxylate C₁₀H₁₈N₂O₄ 230.26 Piperazine core with ethyl esters Flexible aliphatic ring; CAS 5470-28-0

*Note: Molecular formula for this compound is inferred from analogous compounds in .

Physical and Spectral Properties

  • Melting Points: Ethyl esters (e.g., 4d) exhibit higher melting points (239–241°C) compared to methyl esters (4c: 237–239°C), likely due to increased molecular symmetry or packing efficiency .
  • Solubility :

    • Ethyl-substituted phenazines (e.g., 4d) show markedly lower solubility in common organic solvents compared to methyl analogues, limiting their utility in solution-phase applications .
    • Piperazine derivatives, with aliphatic backbones, generally exhibit higher solubility .
  • Spectroscopic Data :

    • IR Spectroscopy : Ethyl esters in 4d show carbonyl stretches at 1721 cm⁻¹, slightly lower than methyl esters (1737 cm⁻¹ in 4c), reflecting electronic effects of the alkyl group .
    • Mass Spectrometry : Molecular ion peaks align with calculated weights (e.g., 4d: m/z 499 (M⁺)) .

Key Research Findings

Structure-Property Relationships : Ethyl esters in phenazine derivatives improve thermal stability but hinder solubility, necessitating solvent optimization for practical use .

Comparative Reactivity : Piperazine-based diethyl dicarboxylates undergo nucleophilic substitution more readily than aromatic phenazine analogues due to the flexibility of the piperazine ring .

Applications : Phenazine derivatives are explored for their photophysical properties, while piperazine esters serve as intermediates in drug design and metal-organic frameworks (MOFs) .

Q & A

Q. What are the recommended methods for synthesizing diethyl phenazine-1,4-dicarboxylate derivatives, and how can purity be optimized?

Multi-step organic syntheses are typically employed, starting with substituted phenazine precursors and carboxylic acid derivatives. Key steps include esterification under acidic catalysis (e.g., sulfuric acid) and purification via column chromatography. Purity optimization requires rigorous solvent selection (e.g., anhydrous ethanol for crystallization) and monitoring by thin-layer chromatography (TLC) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and aromatic C-H bonds .
  • Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry using programs like SHELXL for refinement and ORTEP-3 for graphical representation .
  • NMR spectroscopy (¹H/¹³C) confirms proton environments and substituent positions, with deuterated DMSO as a common solvent .

Q. How can researchers validate the structural integrity of this compound in crystallographic studies?

Use SHELXL’s validation tools (e.g., ADDSYM for symmetry checks) and cross-reference with Cambridge Structural Database (CSD) entries. Discrepancies in bond lengths/angles (>3σ) may indicate disorder, requiring iterative refinement .

Advanced Research Questions

Q. What experimental design considerations are critical for integrating this compound into conductive metal-organic frameworks (MOFs)?

Focus on ligand-metal coordination modes (e.g., Fe²⁺ vs. Mn²⁺) to enhance conductivity. Fe²⁺-based MOFs exhibit 10⁶-fold higher conductivity due to β-spin electron delocalization, as shown in analogous DEBDC frameworks . Thermal stability can be modulated via mixed-linker strategies (e.g., combining benzene-1,4-dicarboxylate and aminobenzene derivatives) .

Q. How can researchers resolve contradictions in spectroscopic vs. computational data for diethyl phenazine derivatives?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model vibrational spectra and compare with experimental IR/NMR results. Deviations >5% may suggest solvent effects or crystal packing forces, necessitating polarized continuum model (PCM) adjustments .

Q. What methodologies address challenges in synthesizing enantiopure this compound analogs?

Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Sharpless dihydroxylation). Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA) .

Q. How can computational tools predict the pharmacological activity of this compound derivatives?

Combine molecular docking (AutoDock Vina) with pharmacophore modeling (Schrödinger Phase) to screen against targets like calcium channels. Validate predictions via in vitro assays (e.g., patch-clamp for ion channel inhibition) .

Data Analysis and Interpretation

Q. What strategies mitigate errors in crystallographic data for diethyl phenazine derivatives exhibiting disorder?

Apply SHELXL’s PART command to model disorder, constrain thermal parameters (ISOR), and use SQUEEZE (Platon) to account for solvent voids. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. How should researchers handle conflicting conductivity data in MOFs incorporating this compound ligands?

Replicate measurements under controlled humidity (to exclude protonic conduction artifacts) and use four-probe DC methods for bulk conductivity. Compare with analogous MOFs (e.g., Mn²⁺ vs. Fe²⁺ systems) to isolate metal-specific effects .

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